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Compound of Interest

Compound Name: Vinyl-d3 bromide

Cat. No.: B114633

This technical guide provides a comprehensive overview of the key spectroscopic data for
Vinyl-d3 bromide (1-bromo-1,2,2-trideuterioethene), a deuterated isotopologue of the
industrially significant monomer, vinyl bromide. This document is intended for researchers,
scientists, and professionals in drug development and materials science who utilize deuterated
compounds for mechanistic studies, as internal standards, or to modulate metabolic pathways.
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for Vinyl-d3 bromide, underpinned by established
principles of isotopic effects on spectroscopic behavior.

Molecular Structure and Isotopic Labeling

Vinyl-d3 bromide possesses the chemical structure depicted below, with deuterium atoms
replacing the three hydrogen atoms of the vinyl group. This specific labeling pattern
significantly influences its spectroscopic signatures compared to its non-deuterated
counterpart.

Caption: Molecular structure of Vinyl-d3 bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of deuterium profoundly alters the NMR spectra. As deuterium has a nuclear
spin of 1, it is not observed in *H NMR spectroscopy under standard conditions. Furthermore,
its presence influences the chemical shifts and coupling patterns of neighboring nuclei in 13C
NMR.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b114633?utm_src=pdf-interest
https://www.benchchem.com/product/b114633?utm_src=pdf-body
https://www.benchchem.com/product/b114633?utm_src=pdf-body
https://www.benchchem.com/product/b114633?utm_src=pdf-body
https://www.benchchem.com/product/b114633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted *H NMR Spectrum

Due to the complete deuteration of the vinyl group, a standard *H NMR spectrum of pure Vinyl-
d3 bromide is expected to show no signals. This characteristic makes it an excellent non-
protonated solvent or a clean building block in proton-sensitive chemical syntheses. The
absence of proton signals is a key indicator of successful and complete deuteration.

Predicted **C NMR Spectrum

The 3C NMR spectrum of Vinyl-d3 bromide will display signals for the two carbon atoms of
the ethene backbone. The chemical shifts will be slightly upfield compared to non-deuterated
vinyl bromide due to the isotopic effect of deuterium. Furthermore, the signals will exhibit
splitting due to one-bond and two-bond carbon-deuterium (33C-1D) coupling.

Table 1: Predicted 13C NMR Data for Vinyl-d3 Bromide

Predicted Chemical Predicted Predicted Coupling
Carbon Atom . Lo

Shift (6) ppm Multiplicity Constant (J) Hz
C1 (-CDBr) ~115.0 Triplet J(C-D) = 25-30
C2 (-CD2) ~125.8 Quintet J(C-D) = 25-30

Causality Behind Experimental Choices: The prediction is based on the known 3C NMR data
for vinyl bromide and established principles of deuterium isotope effects on 13C chemical shifts
and coupling constants. The upfield shift is a general observation for deuterium substitution.
The multiplicity arises from the coupling of the 13C nucleus with the spin-1 deuterium nucleus
(n=1 for C1, n=2 for C2), following the 2nl+1 rule where I=1.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups and probing bond
vibrations. The substitution of hydrogen with the heavier deuterium isotope results in a
predictable shift of vibrational frequencies to lower wavenumbers. This shift can be
approximated using the reduced mass equation for a diatomic oscillator.

Table 2: Predicted vs. Experimental IR Frequencies for Vinyl Bromide and Vinyl-d3 Bromide
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Vibrational Mode Vinyl B-romide Vinyl-d3 Bromide
(Experimental) (cm~?) (Predicted) (cm™?)

=C-H Stretch 3080-3040

=C-D Stretch - ~2250-2200

C=C stretch ~1600 ~1550

C-H Bend (out-of-plane) ~940, ~890

C-D Bend (out-of-plane) - ~700-650

C-Br Stretch ~690 ~680

Expertise & Experience: The predicted C-D stretching frequency is estimated by the theoretical
reduction factor of approximately 1/v2 compared to the C-H stretching frequency. The C=C
stretch is also slightly shifted to a lower wavenumber due to the increased mass of the
substituents. The C-D bending vibrations are similarly predicted to appear at lower frequencies
than their C-H counterparts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Vinyl-d3 bromide, the molecular weight is increased by three mass units
compared to vinyl bromide due to the three deuterium atoms.

Predicted Molecular lon Peaks

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the
presence of the bromine atom (°Br and 1Br isotopes in approximately a 1:1 ratio).

Table 3: Predicted Molecular lon Peaks for Vinyl-d3 Bromide

lon m/z (calculated) Relative Abundance
2D)3 r . ~ 0

C2D37°Br]* 110.96 100%

[C2D3®1Br]* 112.96 ~98%
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Trustworthiness: The predicted m/z values are based on the exact masses of the isotopes. The
isotopic distribution of bromine is a well-established and reliable feature in mass spectrometry.

Predicted Fragmentation Pattern

The fragmentation of Vinyl-d3 bromide under electron ionization is expected to be similar to
that of vinyl bromide, but with mass shifts corresponding to the deuterated fragments. The
primary fragmentation pathways likely involve the loss of the bromine atom and the ethenyl
group. Due to the stronger C-D bond compared to the C-H bond, fragments retaining the
deuterium atoms may be more abundant than their corresponding fragments in the non-
deuterated analogue.

Click to download full resolution via product page
Caption: Predicted major fragmentation pathways for Vinyl-d3 bromide.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized
experimental protocols.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Vinyl-d3 bromide in a suitable deuterated solvent
(e.g., CDCls, acetone-ds) in a 5 mm NMR tube.

e H NMR Acquisition:

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b114633?utm_src=pdf-body
https://www.benchchem.com/product/b114633?utm_src=pdf-body-img
https://www.benchchem.com/product/b114633?utm_src=pdf-body
https://www.benchchem.com/product/b114633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Spectrometer: 400 MHz or higher field strength.

o Parameters: Standard *H acquisition parameters. An absence of signals is expected.
e 13C NMR Acquisition:

o Spectrometer: 100 MHz or higher.

o Parameters: Proton-decoupled 13C experiment. A sufficient number of scans should be
acquired to achieve a good signal-to-noise ratio.

IR Spectroscopy

o Sample Preparation: As Vinyl bromide is a gas at room temperature, the spectrum is best
obtained using a gas cell. Alternatively, a solution in a non-polar solvent (e.g., CCls) can be
used with an appropriate liquid cell.

e Acquisition:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o Parameters: Typically, 16-32 scans at a resolution of 4 cm~1. A background spectrum of
the empty cell or the solvent should be recorded and subtracted from the sample
spectrum.

Mass Spectrometry

o Sample Introduction: Introduce the gaseous sample directly into the ion source via a gas
inlet system or inject a dilute solution for techniques like Gas Chromatography-Mass
Spectrometry (GC-MS).

« lonization: Electron lonization (EI) at 70 eV is standard for creating fragment ions and a
library-searchable spectrum.

e Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the
ions based on their mass-to-charge ratio.
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e PubChem Compound Summary for CID 11641, Vinyl bromide. [Link]

 To cite this document: BenchChem. [Spectroscopic Characterization of Vinyl-d3 Bromide: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114633#spectroscopic-data-for-vinyl-d3-bromide-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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